Desvenlafaxine benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desvenlafaxine benzoate is a synthetic compound primarily used as an antidepressant. It is a serotonin-norepinephrine reuptake inhibitor (SNRI) and is the benzoate salt form of desvenlafaxine. Desvenlafaxine itself is the active metabolite of venlafaxine, another SNRI. This compound is used in the treatment of major depressive disorder and has shown efficacy in alleviating symptoms of depression by modulating the levels of serotonin and norepinephrine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desvenlafaxine benzoate involves several steps, starting from the precursor venlafaxine. The primary synthetic route includes the demethylation of venlafaxine to produce desvenlafaxine, followed by the formation of the benzoate salt. The demethylation process typically involves the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process includes the purification of the final product through crystallization and filtration techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Desvenlafaxine benzoate undergoes various chemical reactions, including:
Oxidation: Desvenlafaxine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert desvenlafaxine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group of desvenlafaxine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted desvenlafaxine compounds, which can have varied pharmacological properties .
Scientific Research Applications
Desvenlafaxine benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: this compound is studied for its effects on neurotransmitter levels and its potential neuroprotective properties.
Medicine: It is extensively researched for its therapeutic effects in treating major depressive disorder and other mood disorders.
Industry: The compound is used in the formulation of pharmaceutical products and in the development of sustained-release formulations .
Mechanism of Action
The exact mechanism of action of desvenlafaxine benzoate is not fully understood, but it is believed to involve the potentiation of serotonin and norepinephrine in the central nervous system. Desvenlafaxine inhibits the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft and enhancing neurotransmission. This action helps alleviate symptoms of depression by improving mood and emotional stability .
Comparison with Similar Compounds
Desvenlafaxine benzoate is often compared with other SNRIs, such as:
Venlafaxine: The parent compound of desvenlafaxine, which is metabolized into desvenlafaxine in the body.
Duloxetine: Another SNRI used for depression and anxiety disorders.
This compound is unique in its reduced potential for drug-drug interactions due to its minimal metabolism by the CYP2D6 enzyme, making it a safer option for patients on multiple medications .
Properties
CAS No. |
1147940-37-1 |
---|---|
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
benzoic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
InChI |
InChI=1S/C16H25NO2.C7H6O2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;8-7(9)6-4-2-1-3-5-6/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
DGJCDBBBNQGOIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.